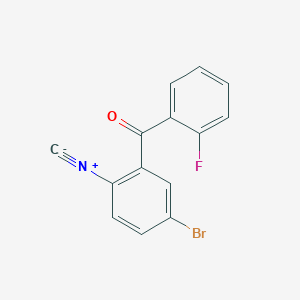

2-Isocyano-2'-fluoro-5-bromobenzophenone

Description

Contextual Overview of Isocyanides as Key Organic Synthons

Isocyanides, or isonitriles, are a class of organic compounds characterized by a functional group with the structure -N≡C. nih.gov This unique arrangement, isomeric to nitriles, bestows upon them a distinct electronic character, with the terminal carbon atom exhibiting both nucleophilic and electrophilic properties. This ambiphilic nature makes isocyanides exceptionally versatile synthons in organic chemistry.

Their utility is most prominently showcased in multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product. The Passerini and Ugi reactions are canonical examples of isocyanide-based MCRs, enabling the rapid assembly of peptide-like structures and other functionally rich molecules from simple precursors. wikipedia.orgwikipedia.orgorganic-chemistry.orgnih.govnumberanalytics.com Beyond MCRs, isocyanides participate in a variety of other transformations, including cycloadditions and insertion reactions, further highlighting their importance as building blocks in the synthesis of diverse nitrogen-containing compounds. nih.govorganic-chemistry.org The synthesis of isocyanides is most commonly achieved through the dehydration of the corresponding N-substituted formamides, a reaction often facilitated by reagents such as phosphorus oxychloride (POCl₃) or triphosgene (B27547) in the presence of a base. researchgate.netnih.govorganic-chemistry.org

Significance of Substituted Benzophenones in Advanced Organic Synthesis

The benzophenone (B1666685) skeleton, consisting of two phenyl rings attached to a central carbonyl group, is a privileged scaffold in organic chemistry. rsc.org Its derivatives are not only prevalent in natural products but also serve as crucial intermediates and functional molecules in a wide array of applications. In medicinal chemistry, substituted benzophenones are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. nih.govrsc.orgmdpi.com

Furthermore, the photophysical properties of benzophenones make them valuable as photoinitiators in polymer chemistry and as photosensitizers in photochemical reactions. rsc.org The carbonyl group can absorb UV light and transition to an excited triplet state, which can then participate in energy transfer or hydrogen abstraction processes. The substitution pattern on the aromatic rings can significantly modulate these properties, allowing for the fine-tuning of their reactivity and absorption characteristics. acs.org Halogenated benzophenones, in particular, have been studied for their altered photochemical behavior. nih.gov The versatility of the benzophenone core makes it a frequent target in the development of new synthetic methodologies and functional materials. acs.org

Rationale for Investigating the Synergistic Reactivity of Isocyano, Fluoro, and Bromo Functional Groups within a Benzophenone Scaffold

The strategic placement of isocyano, fluoro, and bromo groups on a benzophenone framework, as in 2-Isocyano-2'-fluoro-5-bromobenzophenone, is anticipated to result in a molecule with a unique and rich chemical profile. The rationale for investigating this specific combination of functional groups lies in their potential for synergistic and orthogonal reactivity.

Electronic Effects: The fluorine atom at the 2'-position and the bromine atom at the 5-position are expected to exert significant electronic influence on the benzophenone core. The high electronegativity of fluorine will inductively withdraw electron density, potentially affecting the reactivity of the adjacent carbonyl group and the isocyano function. The bromine atom, also an electron-withdrawing group, can further modulate the electronic landscape of its parent phenyl ring. The interplay of these halogen-induced effects with the electron-withdrawing nature of the isocyano group could lead to novel reactivity patterns.

Photochemical Potential: The presence of a bromine atom on the benzophenone scaffold is known to enhance intersystem crossing to the triplet state due to the heavy-atom effect. This could make 2-Isocyano-2'-fluoro-5-bromobenzophenone a more efficient photosensitizer compared to its non-halogenated counterparts. The molecule could potentially be explored in photochemically induced transformations.

The combination of these features in a single molecule suggests that 2-Isocyano-2'-fluoro-5-bromobenzophenone is not merely a collection of individual functional groups but a highly integrated system with the potential for novel and controlled chemical transformations.

Delimitation of Research Focus and Academic Inquiry Objectives for 2-Isocyano-2'-fluoro-5-bromobenzophenone

Given the novelty of 2-Isocyano-2'-fluoro-5-bromobenzophenone, a focused research program is necessary to elucidate its fundamental chemical properties and explore its synthetic potential. The primary objectives of such an academic inquiry would be:

Development of a Synthetic Route: The initial and most critical objective is to establish a reliable and efficient synthesis of 2-Isocyano-2'-fluoro-5-bromobenzophenone. This would likely involve the conversion of the known precursor, 2-amino-2'-fluoro-5-bromobenzophenone, to the target isocyanide. A proposed two-step sequence would be the formylation of the amino group followed by dehydration.

Exploration of Multicomponent Reactivity: A key area of investigation would be the participation of the isocyano functionality in classic multicomponent reactions, such as the Ugi and Passerini reactions. The influence of the fluoro and bomo substituents on the stereochemical and electronic outcomes of these reactions would be of particular interest.

Investigation of Cross-Coupling Reactions: The reactivity of the bromo substituent in various palladium-catalyzed cross-coupling reactions should be systematically studied. This would demonstrate the utility of the molecule as a scaffold for the synthesis of more complex, highly substituted benzophenone derivatives.

Evaluation of Photochemical Properties: A thorough photophysical characterization of the molecule is warranted. This would include determining its absorption and emission spectra, as well as its quantum yield for triplet state formation. Subsequent studies would explore its efficacy as a photosensitizer in known photochemical reactions.

Probing for Novel Intramolecular Reactivity: The close proximity of the isocyano and fluoro groups on adjacent phenyl rings suggests the possibility of unique intramolecular cyclization reactions, potentially leading to novel heterocyclic systems.

By systematically addressing these objectives, a comprehensive understanding of the chemistry of 2-Isocyano-2'-fluoro-5-bromobenzophenone can be achieved, paving the way for its potential application in areas such as medicinal chemistry, materials science, and synthetic methodology development.

Data Tables

Table 1: Physicochemical Properties of Related Benzophenone Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Fluorobenzophenone | C₁₃H₉FO | 200.21 | 221 (Boiling Point) |

| 4-Fluorobenzophenone | C₁₃H₉FO | 200.21 | 47-49 |

| 4-Bromobenzophenone | C₁₃H₉BrO | 261.11 | 79-84 |

| 2-Amino-2'-fluoro-5-bromobenzophenone | C₁₃H₉BrFNO | 294.12 | Not available |

Data sourced from nih.govsigmaaldrich.comsigmaaldrich.comresearchgate.net

Table 2: Common Reagents for Isocyanide Synthesis from Formamides

| Dehydrating Agent | Base | Typical Solvent | Reference |

| Phosphorus oxychloride (POCl₃) | Triethylamine (TEA) | Dichloromethane (DCM) or neat TEA | researchgate.netnih.gov |

| Triphosgene | Triethylamine (TEA) | Dichloromethane (DCM) | researchgate.net |

| Triphenylphosphine/Iodine | Triethylamine (TEA) | Acetonitrile (MeCN) | organic-chemistry.org |

Structure

3D Structure

Properties

CAS No. |

730964-92-8 |

|---|---|

Molecular Formula |

C14H7BrFNO |

Molecular Weight |

304.11 g/mol |

IUPAC Name |

(5-bromo-2-isocyanophenyl)-(2-fluorophenyl)methanone |

InChI |

InChI=1S/C14H7BrFNO/c1-17-13-7-6-9(15)8-11(13)14(18)10-4-2-3-5-12(10)16/h2-8H |

InChI Key |

VGYQEWHCBYCJQV-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]C1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Isocyano 2 Fluoro 5 Bromobenzophenone

Retrosynthetic Analysis of the 2-Isocyano-2'-fluoro-5-bromobenzophenone Architecture

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. wikipedia.orgairitilibrary.com For 2-Isocyano-2'-fluoro-5-bromobenzophenone, the primary disconnections are at the isocyanide group and the carbonyl-aryl bond of the benzophenone (B1666685).

The isocyanide group is most commonly formed from a primary amine. This leads to the precursor 2-amino-2'-fluoro-5-bromobenzophenone. This disconnection is strategically sound as the amino group can be readily converted to the isocyanide via a formylation and subsequent dehydration sequence.

The benzophenone core can be disconnected via a Friedel-Crafts acylation reaction. This suggests two potential pathways:

Disconnection of the bond between the carbonyl carbon and the 2-fluorophenyl ring, leading to 5-bromo-2-isocyanatobenzoyl chloride and fluorobenzene.

Disconnection of the bond between the carbonyl carbon and the 5-bromo-2-isocyanatophenyl ring, leading to 2-fluorobenzoyl chloride and 4-bromo-1-isocyanatobenzene.

A more practical approach involves retrosynthesis of the precursor, 2-amino-2'-fluoro-5-bromobenzophenone. This leads to two primary Friedel-Crafts strategies:

Route A: Acylation of 1-bromo-4-fluorobenzene with 2-aminobenzoyl chloride.

Route B: Acylation of 4-bromoanisole with 2-fluorobenzoyl chloride, followed by nitration, reduction, and demethylation.

An alternative to Friedel-Crafts is a Grignard-based approach, where a substituted aryl Grignard reagent attacks a substituted benzaldehyde, followed by oxidation of the resulting secondary alcohol to the benzophenone.

Approaches for the Introduction of the Isocyanide Moiety

The introduction of the isocyanide functional group is a critical step in the synthesis of the target molecule. The most common and practical method involves the dehydration of a formamide (B127407) precursor.

The synthesis of isocyanides from primary amines is often achieved in a two-step process: formylation of the amine followed by dehydration of the resulting formamide. nih.govwikipedia.org The precursor, 2-amino-2'-fluoro-5-bromobenzophenone, can be formylated using reagents such as formic acid or formyl acetyl anhydride. wikipedia.orgscispace.com The subsequent dehydration of the N-formyl intermediate is the key step to forming the isocyanide. A variety of dehydrating agents can be employed for this transformation, each with its own advantages in terms of reaction conditions, yield, and functional group tolerance. nih.govwikipedia.orgorganic-chemistry.org

| Dehydrating Agent | Base | Solvent | Typical Conditions | Reference |

| Phosphorus oxychloride (POCl₃) | Triethylamine, Pyridine | Dichloromethane (DCM), Toluene | 0 °C to room temperature | nih.govwikipedia.org |

| Toluenesulfonyl chloride (TsCl) | Pyridine | Toluene | Reflux | wikipedia.org |

| Phosgene (COCl₂) or Diphosgene | Triethylamine | Dichloromethane (DCM) | Low temperature | nih.govwikipedia.org |

| Burgess Reagent | None | Tetrahydrofuran (THF) | Room temperature | wikipedia.org |

| Triphenylphosphine (PPh₃) / Iodine | Triethylamine | Dichloromethane (DCM) | Room temperature | organic-chemistry.org |

The choice of dehydrating agent and reaction conditions can be optimized to achieve high yields and purity of the desired 2-Isocyano-2'-fluoro-5-bromobenzophenone. For instance, the use of phosphorus oxychloride in the presence of triethylamine is a widely adopted method known for its efficiency. nih.gov

While the dehydration of formamides is the most prevalent method, other routes for isocyanide synthesis exist. The Hofmann carbylamine reaction, for example, involves the reaction of a primary amine with chloroform and a strong base, such as potassium hydroxide, to generate a dichlorocarbene intermediate that then reacts with the amine. wikipedia.org However, this method is often limited by lower yields and the use of hazardous reagents.

Another classical approach is the reaction of an alkyl or aryl halide with silver cyanide. This method is of historical significance but is not commonly used in modern synthesis due to the high cost of silver cyanide and the potential for side reactions. wikipedia.org More contemporary methods may involve the deprotonation of oxazoles or benzoxazoles, though these are less direct for the synthesis of the target compound. wikipedia.org

Synthetic Routes to the 2'-Fluoro-5-bromobenzophenone Core

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that forms ketones from the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. nih.gov The synthesis of the 2-amino-2'-fluoro-5-bromobenzophenone precursor can be envisioned through the acylation of a substituted benzene with a substituted benzoyl chloride.

For instance, the reaction of 4-bromo-1-aminobenzene with 2-fluorobenzoyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) could potentially yield the desired product. nih.gov However, the presence of the amino group on the benzene ring can complicate the reaction by coordinating with the Lewis acid. Therefore, a protecting group strategy for the amine may be necessary.

Alternatively, the acylation of a less reactive, halogenated aromatic ring can be employed. The reaction of 1-bromo-4-fluorobenzene with an appropriately substituted benzoyl chloride is another viable route. The choice of catalyst and solvent is crucial for the success of these reactions, with various Lewis acids and ionic liquids being explored to improve reaction efficiency and selectivity. researchgate.net

| Lewis Acid Catalyst | Acylating Agent | Arene | Solvent | Reference |

| Aluminum chloride (AlCl₃) | Acyl chloride | Benzene derivative | Carbon disulfide, Nitrobenzene | nih.gov |

| Ferric chloride (FeCl₃) | Acyl chloride | Benzene derivative | Ionic Liquid (e.g., BmimCl) | researchgate.net |

| Boron trifluoride (BF₃) | Acid anhydride | Benzene derivative | Acetic acid | nih.gov |

| Antimony pentachloride (SbCl₅) | Acyl chloride | Benzene derivative | Dichloromethane | nih.gov |

The regioselectivity of the Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic rings. The fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. Careful consideration of these effects is necessary to achieve the desired substitution pattern.

An alternative strategy involves the synthesis of a simpler benzophenone core followed by the introduction of the halogen substituents. For example, one could start with 2-aminobenzophenone and then perform a bromination reaction. Electrophilic aromatic substitution with bromine, often in the presence of a Lewis acid catalyst, can be used to introduce the bromine atom at the desired position on the aniline ring. The amino group is a strong activating group and directs ortho- and para-. Since the para position to the amino group is desired for the bromine, this is a feasible approach.

The introduction of the fluorine atom onto the benzophenone scaffold can be more challenging. While direct fluorination of aromatic rings is possible, it is often a highly reactive and non-selective process. A more common approach is to incorporate the fluorine-substituted ring during the construction of the benzophenone, for example, by using a fluorinated starting material in a Friedel-Crafts or Grignard reaction. nih.gov Nucleophilic aromatic substitution on a suitably activated benzophenone derivative could also be a potential route to introduce the fluorine atom. nih.gov

Palladium-Catalyzed Synthetic Pathways to Substituted Benzophenones

The construction of the benzophenone core is a pivotal step in the synthesis of 2-Isocyano-2'-fluoro-5-bromobenzophenone. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming the carbon-carbon bond that links the two aryl rings through the carbonyl group. These methods offer significant advantages over traditional routes like Friedel-Crafts acylation, particularly in terms of functional group tolerance and regiochemical control.

Several palladium-catalyzed strategies can be envisioned for assembling unsymmetrical benzophenones. oregonstate.edu One common approach is the Suzuki coupling, which involves the reaction of an aryl boronic acid with an aryl halide. For the target molecule, this could involve coupling a (2-fluoro-5-bromophenyl)boronic acid derivative with a 2-isocyano-5-bromobenzoyl chloride, or a similar permutation. Another powerful method is the Sonogashira coupling, which could be adapted to form the benzophenone scaffold. nih.gov For instance, the coupling of an aryl halide with a terminal alkyne, followed by hydration of the alkyne, can yield the desired ketone.

The efficiency of these reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions. A variety of palladium sources, such as palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be employed. mdpi.com The selection of the ligand is also crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle, with common choices including phosphine-based ligands like triphenylphosphine (PPh₃) or more specialized ligands designed to enhance reactivity and selectivity. mdpi.com

Table 1: Overview of Palladium-Catalyzed Reactions for Benzophenone Synthesis

| Coupling Reaction | Reactant 1 | Reactant 2 | Typical Catalyst/Ligand | Key Features |

|---|---|---|---|---|

| Suzuki Coupling | Aryl Boronic Acid | Aryl Halide/Triflate | Pd(OAc)₂, Pd(PPh₃)₄ / SPhos, XPhos | High functional group tolerance; mild reaction conditions. |

| Heck Coupling | Aryl Halide | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Forms a C-C bond, requires subsequent oxidation to ketone. |

| Sonogashira Coupling | Aryl Halide | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Forms an alkynone intermediate that is hydrated to the benzophenone. mdpi.com |

| Carbonylative Coupling | Aryl Halide | Organometallic Reagent | Pd Catalyst, CO gas | Incorporates a carbonyl group directly from carbon monoxide. |

Convergent and Linear Synthesis Strategies for Assembling the Target Compound

For 2-Isocyano-2'-fluoro-5-bromobenzophenone, a convergent strategy is highly preferable. This would involve the synthesis of two key intermediates:

Fragment A : A derivative of 1-bromo-2-fluorobenzene, such as 2-fluorobenzoyl chloride or a related compound.

Fragment B : A derivative of 4-bromoaniline, such as (2-amino-5-bromophenyl)boronic acid.

Optimization of Reaction Conditions and Yield for Scalable Synthesis

For the synthesis to be practical, particularly on a larger scale, optimization of the key reaction steps is essential. The two most critical transformations in the convergent synthesis of 2-Isocyano-2'-fluoro-5-bromobenzophenone are the palladium-catalyzed coupling and the final dehydration step to form the isocyanide.

Optimization of Palladium-Catalyzed Coupling: The yield of the benzophenone core is sensitive to several factors. The choice of catalyst and ligand is paramount, as is the selection of the base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., toluene, dioxane, DMF). Temperature and reaction time must also be carefully controlled to ensure complete conversion while minimizing the formation of side products, such as homocoupling of the starting materials.

Optimization of Isocyanide Formation: The conversion of the precursor formamide to the isocyanide is a dehydration reaction. The most common and effective method involves using dehydrating agents like phosphorus oxychloride (POCl₃), tosyl chloride (TsCl) in the presence of a base, or diphosgene. nih.gov Optimization of this step requires careful consideration of the molar ratios of the reactants. For example, using POCl₃ with a tertiary amine base like triethylamine (Et₃N) is a widely used protocol. nih.gov The reaction is often performed at low temperatures (e.g., 0 °C) to control its exothermicity and improve selectivity. nih.gov The choice of solvent can also influence the reaction rate and yield.

Table 2: Illustrative Conditions for Optimization of Formamide Dehydration

| Dehydrating Agent | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |

|---|---|---|---|---|---|

| POCl₃ | Triethylamine | Dichloromethane | 0 | High to Excellent | nih.gov |

| Tosyl Chloride | Triethylamine | Dichloromethane | 0 to RT | Good to High | nih.gov |

| Diphosgene | Triethylamine | Toluene | 0 to RT | High | nih.gov |

The purification of the final isocyanide product also requires attention, as isocyanides can be unstable and often have potent odors. nih.gov In-line purification techniques or rapid chromatography on a short silica pad can be effective. nih.govrsc.org

Stereochemical Control and Regioselectivity in the Synthesis of Related Derivatives

Stereochemical Control: The target molecule, 2-Isocyano-2'-fluoro-5-bromobenzophenone, is achiral and possesses no stereocenters. Therefore, issues of stereochemical control, such as enantioselectivity or diastereoselectivity, are not relevant to its direct synthesis. However, if the synthesis were extended to derivatives bearing chiral centers (for example, by adding a chiral substituent to one of the phenyl rings), stereocontrol would become a critical consideration. In such cases, strategies like using chiral auxiliaries or developing an asymmetric catalytic method would be necessary to control the stereochemical outcome of the reaction. youtube.com

Regioselectivity: In contrast to stereochemistry, regioselectivity is of utmost importance in the synthesis of 2-Isocyano-2'-fluoro-5-bromobenzophenone. Regioselectivity refers to the control of the position at which chemical bonds are made. The synthesis must ensure the correct placement of the isocyano, fluoro, and bromo substituents on the two distinct phenyl rings.

Formation of Precursors : The synthesis of the starting materials must be regioselective. For example, the preparation of a key precursor like 2-fluoro-5-bromobenzaldehyde involves the selective bromination of o-fluorobenzaldehyde at the para position relative to the fluorine atom. google.com

Assembly of the Benzophenone Core : Using a convergent strategy with a palladium-catalyzed cross-coupling reaction provides excellent regiochemical control. By preparing two specifically substituted aryl fragments (e.g., a 2-fluorophenyl derivative and a 2-amino-5-bromophenyl derivative) and then coupling them, the desired substitution pattern is locked in place. This approach avoids the regiochemical ambiguities that could arise from methods like Friedel-Crafts acylation, where the directing effects of multiple substituents could lead to a mixture of isomers.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Isocyano 2 Fluoro 5 Bromobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules. For a comprehensive analysis of 2-Isocyano-2'-fluoro-5-bromobenzophenone, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments would be indispensable. These techniques would allow for the unambiguous assignment of all proton, carbon, and fluorine signals, providing a complete picture of the molecule's connectivity and spatial arrangement.

Proton (¹H) NMR Spectroscopy: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 2-Isocyano-2'-fluoro-5-bromobenzophenone is expected to exhibit a complex set of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The seven protons on the two phenyl rings would show distinct chemical shifts due to the influence of the electron-withdrawing isocyano (-NC), fluoro (-F), bromo (-Br), and carbonyl (-C=O) groups.

The protons on the 5-bromophenyl ring would likely appear as a three-spin system. The proton ortho to the isocyano group and meta to the bromine would be expected at the most downfield position due to the deshielding effects of the isocyano and carbonyl groups. The proton meta to the isocyano group and ortho to the bromine would show a distinct splitting pattern, coupled to the other two protons on the same ring.

The protons on the 2'-fluorophenyl ring would constitute a four-spin system, further complicated by coupling to the ¹⁹F nucleus. The proton ortho to the fluorine atom would exhibit a characteristic doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The remaining protons on this ring would also show complex splitting patterns based on their coupling interactions.

A hypothetical data table for the predicted ¹H NMR spectrum is presented below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | 7.8 - 8.0 | d | J(H3-H4) = 8-9 |

| H-4 | 7.6 - 7.8 | dd | J(H3-H4) = 8-9, J(H4-H6) = 2-3 |

| H-6 | 8.0 - 8.2 | d | J(H4-H6) = 2-3 |

| H-3' | 7.2 - 7.4 | m | |

| H-4' | 7.5 - 7.7 | m | |

| H-5' | 7.3 - 7.5 | m | |

| H-6' | 7.9 - 8.1 | m |

Table 1: Predicted ¹H NMR Data for 2-Isocyano-2'-fluoro-5-bromobenzophenone. Note: These are hypothetical values and would require experimental verification.

Carbon-13 (¹³C) NMR Spectroscopy: Quaternary and Aliphatic/Aromatic Carbon Resonance Analysis

The ¹³C NMR spectrum would provide crucial information about the carbon skeleton of the molecule. It is expected to show 14 distinct signals, one for each carbon atom, including the isocyano and carbonyl carbons.

The carbonyl carbon (-C=O) would be the most downfield signal, typically in the range of 190-200 ppm. The isocyano carbon (-NC) would also appear at a relatively downfield position. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms would show characteristic shifts. The carbon attached to fluorine (C-2') would appear as a doublet due to one-bond C-F coupling, a key identifying feature. The carbon attached to bromine (C-5) would be shifted to a higher field (more shielded) than what would be expected based on electronegativity alone, a phenomenon known as the "heavy atom effect". stackexchange.com

The remaining aromatic carbons would resonate in the 120-140 ppm range, with their specific shifts influenced by the substituents on each ring.

A hypothetical data table for the predicted ¹³C NMR spectrum is presented below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~135 |

| C-2 | ~130 |

| C-3 | ~138 |

| C-4 | ~132 |

| C-5 | ~120 |

| C-6 | ~136 |

| C=O | ~195 |

| C-1' | ~125 (d, J(C1'-F) ≈ 20-30 Hz) |

| C-2' | ~160 (d, J(C2'-F) ≈ 240-260 Hz) |

| C-3' | ~115 (d, J(C3'-F) ≈ 20-25 Hz) |

| C-4' | ~134 |

| C-5' | ~128 |

| C-6' | ~130 (d, J(C6'-F) ≈ 5-10 Hz) |

| -NC | ~170 |

Table 2: Predicted ¹³C NMR Data for 2-Isocyano-2'-fluoro-5-bromobenzophenone. Note: These are hypothetical values and would require experimental verification. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR Spectroscopy: Elucidation of Fluorine Environment

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. chemaxon.com For 2-Isocyano-2'-fluoro-5-bromobenzophenone, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the 2'-position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The multiplicity of the signal would be a multiplet due to coupling with the neighboring protons (H-3' and H-1'). The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for identifying and characterizing fluorinated compounds. nih.gov

Two-Dimensional (2D) NMR Correlation Techniques

Correlation SpectroscopY (COSY) would be used to establish proton-proton coupling networks within each aromatic ring. youtube.com Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically those on adjacent carbons (vicinal coupling). This would allow for the tracing of the connectivity of the protons on the 5-bromophenyl ring and the 2'-fluorophenyl ring separately. Total Correlation SpectroscopY (TOCSY) could further extend these correlations to include protons within the same spin system that are not directly coupled, providing a more complete picture of each aromatic ring's proton network.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy would be employed to correlate directly bonded proton and carbon atoms. acdlabs.com Each cross-peak in the HSQC/HMQC spectrum would link a proton signal to the signal of the carbon it is attached to. This would be instrumental in assigning the carbon signals for all the protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is arguably the most powerful tool for elucidating the complete carbon framework. mestrelab.com It reveals correlations between protons and carbons that are separated by two or three bonds. For 2-Isocyano-2'-fluoro-5-bromobenzophenone, HMBC would be critical for:

Connecting the two aromatic rings through correlations from the protons on one ring to the carbonyl carbon and the quaternary carbons of the other ring.

Confirming the positions of the substituents by observing long-range correlations from protons to the carbons bearing the isocyano, bromo, and fluoro groups.

Assigning the quaternary carbons, which are not visible in HSQC/HMQC spectra.

By combining the information from all these NMR experiments, a complete and unambiguous structural assignment of 2-Isocyano-2'-fluoro-5-bromobenzophenone can be achieved.

Advanced Multi-Dimensional NMR Approaches for Complex Resonances

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For a molecule with the complexity of 2-isocyano-2'-fluoro-5-bromobenzophenone, with its distinct aromatic regions and functional groups, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial insights but often suffer from signal overlap and complex splitting patterns. To overcome these challenges, advanced multi-dimensional NMR experiments are indispensable.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to unravel the intricate network of proton-proton and proton-carbon connectivities.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would be crucial for identifying the spin-spin coupling networks within the two aromatic rings. For instance, it would clearly delineate the correlations between adjacent protons on the 5-bromophenyl and 2-fluorophenyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): By correlating directly bonded ¹H and ¹³C nuclei, HSQC allows for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is pivotal for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would be expected between the carbonyl carbon and the protons on both aromatic rings, as well as between the protons ortho to the isocyano group and the isocyano carbon itself.

The presence of fluorine introduces additional complexity and diagnostic information through ¹⁹F NMR and ¹H-¹⁹F or ¹³C-¹⁹F coupling. The fluorine atom will couple with nearby protons and carbons, providing valuable proximity information.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for 2-Isocyano-2'-fluoro-5-bromobenzophenone

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C=O | - | ~194.5 |

| N≡C | - | ~165.0 |

| Aromatic CH | 7.20 - 8.10 | 115.0 - 140.0 |

| C-Br | - | ~120.0 |

| C-F | - | ~160.0 (d, ¹JCF ≈ 250 Hz) |

| C-N | - | ~135.0 |

Note: These are estimated values and would be confirmed by experimental data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confident validation of its molecular formula. For 2-isocyano-2'-fluoro-5-bromobenzophenone (C₁₄H₇BrFNO), HRMS would provide an experimental mass-to-charge ratio (m/z) with high accuracy, typically to four or five decimal places. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster, further confirming the presence of a single bromine atom in the molecule.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) can elucidate fragmentation pathways. By inducing fragmentation of the parent ion, characteristic neutral losses and fragment ions can be observed, providing structural insights. Expected fragmentation might include the loss of the isocyano group (N≡C), the carbonyl group (CO), or cleavage of the bond between the carbonyl group and one of the aromatic rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

For 2-isocyano-2'-fluoro-5-bromobenzophenone, key vibrational modes would include:

Isocyano (N≡C) stretch: This is a very characteristic and strong absorption in the IR spectrum, typically appearing in the range of 2150-2100 cm⁻¹.

Carbonyl (C=O) stretch: The benzophenone (B1666685) carbonyl group would exhibit a strong IR absorption around 1670-1650 cm⁻¹. The conjugation with the aromatic rings influences this position.

C-F stretch: This vibration would be expected to produce a strong band in the IR spectrum, typically in the 1250-1000 cm⁻¹ region.

C-Br stretch: The carbon-bromine stretch appears at lower wavenumbers, generally in the 600-500 cm⁻¹ range.

Aromatic C-H and C=C stretches: These would give rise to a series of bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and non-polar functional groups. fiveable.me The aromatic ring vibrations are often strong in the Raman spectrum.

Table 2: Key Expected Vibrational Frequencies for 2-Isocyano-2'-fluoro-5-bromobenzophenone

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| N≡C stretch | 2150 - 2100 (Strong) | Moderate |

| C=O stretch | 1670 - 1650 (Strong) | Moderate to Weak |

| Aromatic C=C | 1600 - 1450 (Multiple bands) | Strong |

| C-F stretch | 1250 - 1000 (Strong) | Weak |

| C-Br stretch | 600 - 500 (Moderate) | Moderate |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectral Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of 2-isocyano-2'-fluoro-5-bromobenzophenone, encompassing two aromatic rings and a carbonyl group, is expected to give rise to distinct absorption bands in the UV region.

Typically, benzophenone derivatives exhibit two main absorption bands:

A strong band around 250-260 nm corresponding to the π → π* transition of the conjugated aromatic system.

A weaker band at longer wavelengths, around 330-340 nm, attributed to the n → π* transition of the carbonyl group.

The specific positions and intensities of these bands can be influenced by the substituents on the aromatic rings (bromo, fluoro, and isocyano groups). Solvatochromism, the shift in absorption maxima with solvent polarity, can also be studied to understand the nature of the electronic transitions.

X-ray Crystallography for Definitive Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov For 2-isocyano-2'-fluoro-5-bromobenzophenone, obtaining a single crystal suitable for X-ray diffraction would provide the most definitive structural proof.

The crystal structure would precisely define the dihedral angle between the two aromatic rings, which is a key conformational feature of benzophenones. It would also provide accurate measurements of the C-F, C-Br, C=O, and N≡C bond lengths. Furthermore, the packing of the molecules in the crystal lattice, governed by intermolecular interactions such as halogen bonding or π-stacking, could be elucidated.

Computational and Machine Learning-Assisted Structural Elucidation Methodologies

In modern structural elucidation, computational methods are increasingly used in synergy with experimental data. ruc.dk

Density Functional Theory (DFT) has become a powerful tool for predicting a range of molecular properties with a good degree of accuracy. nih.govresearchgate.netresearchgate.net For 2-isocyano-2'-fluoro-5-bromobenzophenone, DFT calculations can be employed to:

Optimize the molecular geometry: This provides a theoretical structure with predicted bond lengths and angles, which can be compared to X-ray crystallography data if available.

Predict vibrational frequencies: DFT calculations can also predict the IR and Raman spectra of the molecule. nih.gov The calculated frequencies, after appropriate scaling, can aid in the assignment of experimental vibrational bands. researchgate.netnih.gov

The synergy between experimental data and DFT calculations provides a higher level of confidence in the final structural assignment. ruc.dk

Computer-Assisted Structure Elucidation (CASE) Systems Integration

Computer-Assisted Structure Elucidation (CASE) represents a pivotal technology in modern chemistry for determining the structure of unknown organic compounds. acdlabs.comacdlabs.com These systems integrate various spectroscopic data points to generate and rank potential molecular structures, significantly reducing the ambiguity and time involved in manual interpretation, especially for complex molecules. acs.orgrsc.org

For a novel compound like 2-Isocyano-2'-fluoro-5-bromobenzophenone, a CASE system such as ACD/Structure Elucidator would be indispensable. acdlabs.comacs.org The process begins by inputting all available spectroscopic data. This typically includes the molecular formula, which can be determined from high-resolution mass spectrometry (HRMS), and a suite of NMR spectra (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC).

The software then generates a Molecular Connectivity Diagram (MCD), which visually summarizes all correlations derived from the NMR experiments. acs.orgacs.org For instance, HMBC (Heteronuclear Multiple Bond Correlation) data would be crucial for identifying long-range couplings between protons and carbons through the benzophenone backbone and across the carbonyl group, helping to piece together the relative positions of the substituted aromatic rings. COSY (Correlation Spectroscopy) data would establish proton-proton couplings within the aromatic rings.

Based on these correlations and the molecular formula, the CASE algorithm generates an exhaustive list of all possible constitutional isomers. rsc.org This unbiased approach ensures that no potential structure is overlooked. The final and most critical step is the ranking of these candidate structures. The system predicts the NMR spectra for each candidate and compares them against the experimental data, calculating a deviation or "match factor" to identify the most probable structure. acdlabs.com This process minimizes the risk of incorrect structure assignment, a known challenge in natural product and novel compound research. rsc.org

Illustrative Data for CASE Input: Hypothetical spectroscopic data points that would be fed into a CASE system for analysis.

| Data Type | Information Provided | Relevance to Structure Elucidation |

| HRMS | Exact Mass | Determines the elemental composition (e.g., C₁₄H₈BrFNO). |

| ¹³C NMR | Chemical Shifts | Identifies carbon environments (carbonyl, aromatic C-Br, C-F, C-N≡C). |

| ¹H NMR | Chemical Shifts, Couplings | Shows proton environments and their connectivity. |

| ¹⁹F NMR | Chemical Shift, Couplings | Confirms the presence and electronic environment of the fluorine atom. biophysics.orgnih.govdiva-portal.org |

| IR | Vibrational Frequencies | Confirms functional groups, especially the characteristic strong stretch of the isocyano group (N≡C). researchgate.netacs.org |

| HMBC | ²J, ³J H-C Correlations | Connects molecular fragments across quaternary carbons (like the carbonyl and isocyano carbons). |

| COSY | ³J H-H Correlations | Establishes proton adjacencies on the aromatic rings. |

Machine Learning Algorithms for Spectroscopic Data Interpretation

The integration of machine learning (ML) is revolutionizing spectroscopic analysis by automating and enhancing the interpretation of complex spectral data. zhaw.chdigitellinc.com These algorithms can identify subtle patterns that may be missed by human analysis, leading to more accurate and rapid structural determination. mi-6.co.jpnih.gov

NMR Spectra Prediction and Analysis: For ¹³C and ¹H NMR spectra, machine learning models, particularly graph neural networks, can predict chemical shifts with high accuracy. nih.govnih.gov These models are trained on vast databases of known molecular structures and their corresponding experimental NMR data. nih.gov When presented with a candidate structure for 2-Isocyano-2'-fluoro-5-bromobenzophenone, an ML model could generate a predicted spectrum. This predicted spectrum can then be compared with the experimental one to validate the proposed structure. This approach is significantly faster than traditional quantum mechanical calculations like DFT (Density Functional Theory). aip.org Furthermore, ML algorithms can assist in the deconvolution of complex spectra, automatically identifying peaks and classifying multiplet splitting patterns, which is a crucial step in data reduction. zhaw.ch

Infrared (IR) Spectra Analysis: In the context of IR spectroscopy, convolutional neural networks (CNNs) are particularly effective. digitellinc.comnih.gov These models treat an entire IR spectrum as a continuous data pattern, enabling them to learn the characteristic absorption profiles of various functional groups. mi-6.co.jp For 2-Isocyano-2'-fluoro-5-bromobenzophenone, an ML model trained on a large spectral library could rapidly identify the key functional groups. It would be expected to flag the strong, sharp absorption band of the isocyano group (typically around 2150-2100 cm⁻¹), the C=O stretch of the benzophenone core (around 1660 cm⁻¹), and patterns in the fingerprint region indicative of the substituted aromatic rings. researchgate.netnih.gov This automated identification expedites analysis and reduces the subjectivity inherent in manual spectral interpretation. digitellinc.com Some advanced models can even predict elemental composition or other chemical properties directly from the IR spectrum. mi-6.co.jpacs.org

Illustrative Research Findings: This table presents hypothetical, yet chemically reasonable, spectroscopic data for 2-Isocyano-2'-fluoro-5-bromobenzophenone, which could be used to train or validate an ML model.

Interactive Data Table: Hypothetical Spectroscopic Data

| Spectrum Type | Feature | Predicted Value/Range | Interpretation |

| IR | Isocyano (N≡C) Stretch | ~2140 cm⁻¹ | Strong, sharp peak confirming the isocyano functional group. |

| IR | Carbonyl (C=O) Stretch | ~1665 cm⁻¹ | Strong peak characteristic of a diaryl ketone. |

| ¹³C NMR | Carbonyl Carbon | 194-196 ppm | Deshielded carbon typical of a benzophenone. |

| ¹³C NMR | Isocyano Carbon | 160-170 ppm | Characteristic chemical shift for the isocyano carbon atom. |

| ¹³C NMR | Carbon-Bromine (C-Br) | 115-120 ppm | Aromatic carbon directly attached to bromine. |

| ¹³C NMR | Carbon-Fluorine (C-F) | 158-162 ppm (¹JCF ≈ 250 Hz) | Aromatic carbon showing a large one-bond coupling constant with fluorine. |

| ¹⁹F NMR | Aromatic Fluorine | -110 to -115 ppm | Chemical shift is highly sensitive to the electronic environment. biophysics.org |

| Mass Spec | Molecular Ion Peak Pattern | M+ and M+2 peaks in ~1:1 ratio | Characteristic isotopic pattern for a molecule containing one bromine atom. libretexts.org |

Reactivity and Mechanistic Investigations of 2 Isocyano 2 Fluoro 5 Bromobenzophenone in Organic Transformations

Intrinsic Reactivity of the Isocyanide Functional Group

The isocyanide group (-N≡C) is a unique functional group characterized by a formal positive charge on the nitrogen and a negative charge on the carbon. This electronic distribution imparts a distinctive reactivity profile, allowing it to act as both a nucleophile and an electrophile.

The carbon atom of the isocyanide in 2-isocyano-2'-fluoro-5-bromobenzophenone exhibits a pronounced dualistic nature. It can act as a potent nucleophile, attacking electrophilic centers such as the carbonyl carbon of aldehydes and ketones. Conversely, it also possesses electrophilic character, rendering it susceptible to attack by strong nucleophiles. This ambiphilic reactivity is central to its utility in a variety of chemical transformations. The presence of the electron-withdrawing benzophenone (B1666685) scaffold, further influenced by the fluoro and bromo substituents, modulates the electron density at the isocyanide carbon, influencing its reactivity in a subtle yet significant manner.

A hallmark of isocyanide chemistry is the ability to undergo α-addition reactions, where two different species add across the isocyanide carbon. In the context of 2-isocyano-2'-fluoro-5-bromobenzophenone, this typically involves the addition of an electrophile and a nucleophile to the same carbon atom. This process is fundamental to the construction of highly functionalized molecules from simple starting materials. For instance, in the presence of an acid and a nucleophile, the isocyanide can be protonated, activating it towards nucleophilic attack, leading to the formation of a formimidate derivative.

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to afford a product that incorporates substantial portions of all the reactants, are a cornerstone of modern synthetic chemistry. frontiersin.org Isocyanides, including 2-isocyano-2'-fluoro-5-bromobenzophenone, are exemplary substrates for a variety of MCRs due to their unique reactivity. researchgate.net

The Passerini reaction is a three-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov For 2-isocyano-2'-fluoro-5-bromobenzophenone, the reaction would proceed through the initial interaction of the carbonyl compound and the carboxylic acid, followed by the nucleophilic attack of the isocyanide carbon on the activated carbonyl carbon. nih.gov This generates a nitrilium ion intermediate, which is then trapped by the carboxylate to form a tetrahedral intermediate. A subsequent Mumm rearrangement leads to the final α-acyloxy amide product. wikipedia.org The steric bulk and electronic properties of the substituted benzophenone moiety would be expected to influence the rate and efficiency of the reaction.

Table 1: Hypothetical Passerini Reaction of 2-Isocyano-2'-fluoro-5-bromobenzophenone

| Reactant 1 | Reactant 2 | Reactant 3 | Expected Product |

| 2-Isocyano-2'-fluoro-5-bromobenzophenone | Aldehyde (R-CHO) | Carboxylic Acid (R'-COOH) | α-acyloxy amide |

| 2-Isocyano-2'-fluoro-5-bromobenzophenone | Ketone (R₂C=O) | Carboxylic Acid (R'-COOH) | α-acyloxy amide |

This table represents a hypothetical reaction scheme based on the established mechanism of the Passerini reaction.

The Ugi reaction is a four-component reaction involving an isocyanide, a carbonyl compound, an amine, and a carboxylic acid, which together form a bis-amide. organic-chemistry.orgthieme-connect.de The reaction is initiated by the formation of an imine from the amine and the carbonyl compound. The isocyanide, in this case, 2-isocyano-2'-fluoro-5-bromobenzophenone, then adds to the protonated imine (iminium ion) in a key step. The resulting nitrilium ion is intercepted by the carboxylate anion, followed by a Mumm rearrangement to furnish the stable bis-amide product. mdpi.comnih.gov The diverse substitution pattern of the starting materials allows for the rapid generation of complex peptide-like structures. organic-chemistry.org

Table 2: Hypothetical Ugi Reaction of 2-Isocyano-2'-fluoro-5-bromobenzophenone

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Expected Product |

| 2-Isocyano-2'-fluoro-5-bromobenzophenone | Aldehyde (R-CHO) | Amine (R'-NH₂) | Carboxylic Acid (R''-COOH) | bis-amide |

| 2-Isocyano-2'-fluoro-5-bromobenzophenone | Ketone (R₂C=O) | Amine (R'-NH₂) | Carboxylic Acid (R''-COOH) | bis-amide |

This table represents a hypothetical reaction scheme based on the established mechanism of the Ugi reaction.

Beyond the well-established Passerini and Ugi reactions, the unique reactivity of 2-isocyano-2'-fluoro-5-bromobenzophenone opens avenues for the exploration of novel MCRs. For instance, variations of the Ugi reaction where the carboxylic acid is replaced by other acidic components such as phenols (Ugi-Smiles reaction) could lead to the formation of diaryl ethers. organic-chemistry.org Similarly, the use of bifunctional starting materials in conjunction with this isocyanide could lead to the one-pot synthesis of diverse heterocyclic scaffolds. nih.gov The electron-deficient nature of the aromatic rings in 2-isocyano-2'-fluoro-5-bromobenzophenone might also enable its participation in cycloaddition reactions, further expanding its synthetic utility.

Lack of Publicly Available Research Data Precludes Detailed Analysis of 2-Isocyano-2'-fluoro-5-bromobenzophenone

The inquiry sought to build a detailed article covering the radical reactions of its isocyanide group, the differential reactivity of its halogen substituents, and the reactivity of its benzophenone core. However, the global scientific databases appear to contain no specific entries detailing the synthesis, isolation, or subsequent chemical manipulation of 2-isocyano-2'-fluoro-5-bromobenzophenone.

While general principles of organic chemistry allow for predictions about the behavior of its constituent functional groups—the isocyanide, the fluoro and bromo-substituted aromatic rings, and the ketone—no specific experimental data for this compound is available to substantiate such theoretical analyses. Information exists for analogous compounds, such as 2-amino-5-bromobenzophenone (B122471) and other dihalogenated benzophenones, but a direct extrapolation of their reactivity to the isocyano-substituted target molecule would be speculative and lack the required scientific rigor.

Consequently, the construction of a scientifically accurate and detailed article as per the requested outline is not feasible based on the currently accessible body of scientific knowledge. The absence of primary literature on 2-isocyano-2'-fluoro-5-bromobenzophenone means that any discussion on its specific mechanistic pathways, reaction kinetics, or product formation would be without empirical support.

Reactivity of the Benzophenone Ketone Moiety

Photochemical Behavior of the Benzophenone Chromophore and Potential Photoinduced Reactions

The benzophenone moiety in 2-Isocyano-2'-fluoro-5-bromobenzophenone is expected to dominate its photochemical behavior. Upon absorption of UV light, typically in the n→π* transition region, the benzophenone chromophore efficiently undergoes intersystem crossing to a triplet excited state. acs.org This triplet state is a potent diradical and can participate in a variety of photoinduced reactions.

One of the hallmark reactions of excited-state benzophenones is hydrogen atom abstraction from suitable donor molecules. This process would generate a ketyl radical intermediate. The presence of the ortho-fluoro and para-bromo substituents may influence the photophysical properties, such as the lifetime and energy of the triplet state, but the fundamental reactivity is anticipated to remain. researchgate.net

Furthermore, the excited benzophenone can engage in [2+2] photocycloaddition reactions with alkenes to form oxetanes, a process known as the Paternò-Büchi reaction. acs.org The substitution pattern on the benzophenone rings can affect the regioselectivity and stereoselectivity of this cycloaddition.

Interfunctional Group Cooperation and Orthogonal Reactivity Studies

The juxtaposition of the isocyano, fluoro, and bromo groups on the benzophenone scaffold allows for the exploration of interfunctional group cooperation and orthogonal reactivity.

The isocyano group is a versatile functional group known for its participation in a wide array of transformations, including multicomponent reactions such as the Ugi and Passerini reactions. scripps.eduacs.org It can also undergo α-addition of electrophiles and nucleophiles. acs.org The reactivity of the isocyano group could potentially be modulated by the electronic effects of the fluorine and bromine atoms.

The ortho-fluoro substituent can exert a significant electronic and steric influence on the adjacent isocyano group and the carbonyl moiety. The strong electron-withdrawing nature of fluorine can enhance the electrophilicity of the isonitrile carbon, potentially accelerating nucleophilic attack. nih.gov Conversely, it may also influence the stability of intermediates in reactions involving the neighboring carbonyl group.

The bromo substituent, located on the other phenyl ring, offers a handle for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. This presents the possibility of orthogonal reactivity, where the isocyano group and the bromoarene can be selectively functionalized under different catalytic conditions. For instance, a palladium-catalyzed cross-coupling could be performed at the C-Br bond without affecting the isocyano group, which is typically reactive towards other types of catalysts or reagents.

Detailed Kinetic and Thermodynamic Analyses of Key Reactions

A comprehensive understanding of the reactivity of 2-Isocyano-2'-fluoro-5-bromobenzophenone would necessitate detailed kinetic and thermodynamic analyses of its key transformations. Such studies would reveal which reaction pathways are favored under different conditions. libretexts.org

For example, in a competitive reaction scenario where both 1,2-addition to the carbonyl and a multicomponent reaction involving the isocyanide are possible, the product distribution could be under either kinetic or thermodynamic control. libretexts.orgacs.org At lower temperatures, the reaction would likely be under kinetic control, favoring the product that is formed fastest. At higher temperatures, the reaction may become reversible, leading to the thermodynamically most stable product. libretexts.org

A hypothetical kinetic vs. thermodynamic profile for a reaction of 2-Isocyano-2'-fluoro-5-bromobenzophenone with a generic reagent is presented below.

Table 1: Hypothetical Kinetic and Thermodynamic Data for a Reaction of 2-Isocyano-2'-fluoro-5-bromobenzophenone

| Product | Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) | Favored Condition |

|---|---|---|---|

| Kinetic Product | 60 | -40 | Low Temperature |

| Thermodynamic Product | 80 | -80 | High Temperature |

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

The elucidation of the complex reaction mechanisms of 2-Isocyano-2'-fluoro-5-bromobenzophenone would rely heavily on a combination of spectroscopic and computational techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR could be used to characterize reactants, intermediates, and products. In-situ NMR monitoring could provide kinetic data.

Infrared (IR) Spectroscopy: The characteristic strong absorption of the isocyano group (around 2140 cm⁻¹) and the carbonyl group (around 1660 cm⁻¹) would be valuable for monitoring reactions. scripps.eduresearchgate.net

Mass Spectrometry (MS): Techniques like GC-MS or LC-MS would be essential for identifying products and byproducts, especially in complex reaction mixtures. nih.govnih.gov

UV-Vis Spectroscopy: To study the photochemical properties, monitoring the n→π* transition of the benzophenone chromophore would be crucial. researchgate.net

Computational Methods:

Density Functional Theory (DFT): DFT calculations could be employed to model reaction pathways, calculate activation barriers, and predict the stability of intermediates and transition states. diva-portal.orgnih.gov This would provide theoretical insights into the feasibility of different mechanistic proposals.

Time-Dependent DFT (TD-DFT): This method would be particularly useful for studying the excited states of the benzophenone chromophore and predicting its photochemical behavior. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): For reactions in complex environments, such as in the presence of a catalyst or in a solvent matrix, QM/MM methods could provide a more accurate description of the system. nih.gov

A hypothetical workflow for a mechanistic study is outlined below.

Table 2: Illustrative Workflow for Mechanistic Elucidation

| Step | Method | Objective |

|---|---|---|

| 1 | In-situ IR and NMR Spectroscopy | Monitor reaction progress and identify major species. |

| 2 | LC-MS/MS Analysis | Identify and characterize reaction products and intermediates. |

| 3 | DFT Calculations | Model potential reaction pathways and calculate energetic profiles. |

| 4 | Kinetic Isotope Effect Studies | Probe the rate-determining step of the reaction. |

| 5 | TD-DFT Calculations | Investigate the excited state properties for photochemical reactions. |

By integrating these experimental and computational approaches, a detailed and accurate picture of the reactivity and mechanisms of 2-Isocyano-2'-fluoro-5-bromobenzophenone can be constructed.

Computational Chemistry and Theoretical Investigations of 2 Isocyano 2 Fluoro 5 Bromobenzophenone

Quantum Chemical Characterization of Molecular Geometry and Conformational Landscape

No published studies containing high-level DFT calculations for the ground state geometry of 2-Isocyano-2'-fluoro-5-bromobenzophenone were found. Such an analysis would typically provide optimized bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

A detailed analysis of the intramolecular forces, such as steric hindrance between the phenyl rings and the isocyano group, and the rotational energy barriers (torsional barriers) around the single bonds connecting the carbonyl group to the phenyl rings is not available in the current scientific literature.

Electronic Structure Analysis and Bonding Characterization

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO energy gap for 2-Isocyano-2'-fluoro-5-bromobenzophenone, are not documented. This information is crucial for predicting the compound's chemical reactivity and electronic properties.

There are no available Molecular Electrostatic Potential (MEP) maps for this compound. An MEP analysis would identify the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack.

A Natural Bond Orbital (NBO) analysis, which would offer a detailed description of the electron density distribution, atomic charges, and key bonding and anti-bonding interactions within 2-Isocyano-2'-fluoro-5-bromobenzophenone, has not been reported.

Lack of Publicly Available Research Data Precludes Article Generation on 2-Isocyano-2'-fluoro-5-bromobenzophenone

A thorough investigation into publicly accessible scientific literature and chemical databases has revealed a significant absence of research data for the chemical compound 2-Isocyano-2'-fluoro-5-bromobenzophenone. Consequently, the generation of an article detailing its computational and theoretical chemistry, as per the specified outline, cannot be fulfilled at this time.

Extensive searches for computational studies, including Time-Dependent Density Functional Theory (TD-DFT) for electronic excitation spectra, vibrational analysis for IR and Raman peak assignments, Gauge-Including Atomic Orbital (GIAO) calculations for NMR chemical shifts, and reaction mechanism simulations, yielded no specific results for this particular isocyano-substituted benzophenone (B1666685).

It is important to note that a closely related compound, 2-Amino-5-bromo-2'-fluorobenzophenone, is well-documented in chemical databases such as PubChem and the NIST WebBook. nih.govnist.gov This amino-substituted analogue has the same molecular framework, with the key difference being an amino group (-NH2) in place of the isocyano group (-N≡C). For this amino compound, some experimental data, such as its molecular formula (C13H9BrFNO) and an experimental IR spectrum, are available. nih.govnist.gov

However, the specific electronic and structural properties of the isocyano group would lead to significantly different spectroscopic and reactivity profiles compared to the amino analogue. Therefore, data for 2-Amino-5-bromo-2'-fluorobenzophenone cannot be substituted to describe the computational characteristics of the requested 2-Isocyano-2'-fluoro-5-bromobenzophenone.

Without any foundational research on 2-Isocyano-2'-fluoro-5-bromobenzophenone, it is impossible to provide scientifically accurate information for the requested sections on its theoretical spectroscopic properties and reaction mechanism simulations. The creation of data tables and detailed research findings is contingent on the existence of such primary research, which appears to be unavailable in the public domain.

Should research on 2-Isocyano-2'-fluoro-5-bromobenzophenone be published in the future, the generation of the requested article could be revisited.

Reaction Mechanism Simulation and Transition State Analysis

Fukui Function and Parr Function Analysis for Regioselectivity and Site Selectivity

In the realm of computational chemistry, Density Functional Theory (DFT) provides powerful tools for predicting the reactivity of molecules. nih.gov Among the most insightful of these are the Fukui and Parr functions, which help to identify the specific atoms within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. uchile.clresearchgate.net

The Fukui function, ƒ(r), quantifies the change in electron density at a specific point in a molecule as the total number of electrons changes. researchgate.net In practice, this is condensed into atomic values to predict site selectivity. Three main types of Fukui functions are considered:

ƒ+ for nucleophilic attack (where the molecule accepts an electron).

ƒ- for electrophilic attack (where the molecule donates an electron).

ƒ0 for radical attack.

A higher Fukui value on a particular atom indicates a greater susceptibility to the corresponding type of attack. semanticscholar.org For 2-Isocyano-2'-fluoro-5-bromobenzophenone, theoretical calculations can pinpoint the most reactive centers. The isocyano carbon, the carbonyl carbon, and the electron-rich positions on the aromatic rings are all potential sites for chemical reactions.

The Parr function, P(r), is a related descriptor derived from the spin density of the radical cation and anion of the molecule. It is particularly useful for predicting the regioselectivity of reactions involving radical species and can provide a more refined picture of electrophilic and nucleophilic interactions. The electrophilic Parr function (P⁺) identifies sites susceptible to nucleophilic attack, while the nucleophilic Parr function (P⁻) identifies sites prone to electrophilic attack. nih.gov

For 2-Isocyano-2'-fluoro-5-bromobenzophenone, a hypothetical analysis would likely reveal distinct reactive sites. The isocyano carbon is typically a strong electrophile, making it a prime target for nucleophiles. The carbonyl carbon also exhibits electrophilic character. Conversely, the aromatic rings, influenced by the activating and deactivating effects of their substituents (fluoro and bromo groups), would present sites susceptible to electrophilic attack.

Table 1: Hypothetical Condensed Fukui and Parr Function Indices for Selected Atoms of 2-Isocyano-2'-fluoro-5-bromobenzophenone This data is illustrative and based on theoretical principles for similar molecular structures.

| Atomic Site | ƒ+ (for Nucleophilic Attack) | ƒ- (for Electrophilic Attack) | P+ (Electrophilic Parr Function) | P- (Nucleophilic Parr Function) |

|---|---|---|---|---|

| Isocyano Carbon (CNCO) | 0.285 | 0.015 | 0.310 | 0.018 |

| Carbonyl Carbon (CCO) | 0.190 | 0.045 | 0.215 | 0.050 |

| Carbon ortho to -NCO (C6) | 0.030 | 0.110 | 0.035 | 0.125 |

| Carbon ortho to -F (C3') | 0.025 | 0.145 | 0.028 | 0.160 |

| Carbon para to -Br (C4) | 0.041 | 0.095 | 0.045 | 0.105 |

Based on this hypothetical data, the isocyano carbon would be the primary site for nucleophilic attack due to its highest ƒ+ and P+ values. For an electrophilic attack, the carbon atom ortho to the fluorine atom (C3') would be the most likely target, possessing the highest ƒ- and P- values. Such analyses are crucial for planning synthetic routes and understanding reaction mechanisms. beilstein-journals.org

Solvation Models and Environmental Effects on Electronic and Reactivity Profiles

The chemical behavior of a molecule can be significantly altered by its environment, particularly the solvent in which it is dissolved. longdom.org Computational chemistry accounts for these environmental effects using solvation models, which can be broadly classified as explicit or implicit. wikipedia.org Implicit models, such as the Polarizable Continuum Model (PCM), are widely used due to their computational efficiency. wikipedia.orguni-muenchen.de PCM treats the solvent as a continuous dielectric medium rather than as individual molecules, which simplifies calculations while still capturing the essential electrostatic interactions. wikipedia.orguni-rostock.de

For 2-Isocyano-2'-fluoro-5-bromobenzophenone, changing the solvent from a non-polar one (like Toluene) to a polar one (like Water) would have predictable effects on its electronic properties. In a polar solvent, the molecule's dipole moment is expected to increase as the solvent stabilizes charge separation within the solute. longdom.org This stabilization also typically affects the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Generally, the HOMO-LUMO energy gap tends to decrease in more polar solvents, which can lead to a red shift (a shift to longer wavelengths) in the molecule's UV-visible absorption spectrum. acs.org

Table 2: Hypothetical Environmental Effects on Electronic Properties of 2-Isocyano-2'-fluoro-5-bromobenzophenone using a PCM model This data is illustrative and based on theoretical principles for similar molecular structures.

| Property | Gas Phase (No Solvent) | Toluene (ε ≈ 2.4) | Dichloromethane (ε ≈ 8.9) | Water (ε ≈ 78.4) |

|---|---|---|---|---|

| Dipole Moment (Debye) | 3.15 D | 3.85 D | 4.90 D | 5.85 D |

| HOMO Energy (eV) | -6.85 eV | -6.78 eV | -6.70 eV | -6.62 eV |

| LUMO Energy (eV) | -2.10 eV | -2.25 eV | -2.45 eV | -2.60 eV |

| HOMO-LUMO Gap (eV) | 4.75 eV | 4.53 eV | 4.25 eV | 4.02 eV |

The illustrative data shows a clear trend: as solvent polarity (indicated by the dielectric constant, ε) increases, the dipole moment rises, and the HOMO-LUMO gap narrows. This theoretical insight is invaluable for selecting appropriate solvents to control reaction outcomes and for interpreting experimental data obtained under different conditions. researchgate.net

Organometallic Chemistry and Catalysis Involving 2 Isocyano 2 Fluoro 5 Bromobenzophenone

Coordination Chemistry of 2-Isocyano-2'-fluoro-5-bromobenzophenone as a Ligand

The coordination chemistry of 2-isocyano-2'-fluoro-5-bromobenzophenone is dictated by the electronic and steric properties of the isocyanide functional group, which are modulated by the benzophenone (B1666685) backbone and its halogen substituents.

The synthesis of the ligand itself, 2-isocyano-2'-fluoro-5-bromobenzophenone, would likely proceed via the dehydration of the corresponding formamide (B127407), which is in turn synthesized from the commercially available 2-amino-2'-fluoro-5-bromobenzophenone. caymanchem.comnih.govnih.gov Common dehydrating agents for this transformation include phosphoryl chloride (POCl₃) in the presence of a base like triethylamine. nih.gov An alternative modern approach involves the reaction of the primary amine with in-situ generated difluorocarbene. organic-chemistry.org

Once synthesized, 2-isocyano-2'-fluoro-5-bromobenzophenone can be reacted with a wide variety of transition metal precursors to form metal-isocyanide complexes. Typical reactions involve the displacement of labile ligands, such as carbon monoxide, halides, or solvent molecules, from the metal center. For instance, reaction with a metal halide complex like [AuCl(PPh₃)] could potentially yield a gold-isocyanide complex. researchgate.net

The characterization of such complexes would rely on standard spectroscopic techniques. Infrared (IR) spectroscopy is particularly informative, as the stretching frequency of the isocyanide C≡N bond (ν(C≡N)) is sensitive to the coordination environment and the electronic properties of the metal center. uwm.edu In free 2-isocyano-2'-fluoro-5-bromobenzophenone, the ν(C≡N) would be expected in the range of 2120-2140 cm⁻¹. Upon coordination to a metal, this frequency generally shifts. For electron-rich metals that engage in significant π-backbonding to the isocyanide, a decrease in ν(C≡N) is observed. Conversely, for electron-poor metals, the σ-donation from the isocyanide dominates, leading to an increase in the ν(C≡N) frequency. uwm.edu

Table 1: Representative IR Spectroscopic Data for Aryl Isocyanide Metal Complexes This table presents data for analogous compounds to infer the expected spectroscopic behavior of 2-isocyano-2'-fluoro-5-bromobenzophenone complexes.

| Aryl Isocyanide Ligand | Metal Complex | ν(C≡N) (cm⁻¹) | Reference |

|---|---|---|---|

| 2,6-Dimethylphenyl isocyanide | Free Ligand | 2128 | rsc.org |

| 2,6-Dimethylphenyl isocyanide | [Ir(bt)₂(CNAr)₂]⁺ | 2160, 2185 | rsc.org |

| 2,6-Diisopropylphenyl isocyanide | W(CNdipp)₆ | ~2050 | acs.org |

Note: The actual values for 2-isocyano-2'-fluoro-5-bromobenzophenone complexes would be influenced by its specific electronic and steric profile.

Other characterization techniques would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C, ¹⁹F, and ¹H NMR) to elucidate the structure and bonding within the complex, and X-ray crystallography to determine the precise solid-state structure, including bond lengths and angles.

The fluorine and bromine substituents on the benzophenone framework are expected to have a significant impact on the coordinating ability of the isocyanide ligand. Both are electron-withdrawing groups, which will decrease the electron density on the aryl ring and, consequently, on the isocyanide carbon. This has two main effects:

Reduced σ-Donating Ability: The electron-withdrawing nature of the halogens will make the isocyanide a weaker σ-donor compared to non-halogenated aryl isocyanides.

Enhanced π-Accepting Ability: The lower energy of the π* orbitals of the isocyanide, influenced by the electron-withdrawing substituents, will make it a better π-acceptor ligand. Aryl isocyanides are generally considered better π-acceptors than alkyl isocyanides, and this effect is amplified by electron-withdrawing groups. uwm.edu

This combination of properties makes 2-isocyano-2'-fluoro-5-bromobenzophenone a "non-classical" isocyanide ligand, with electronic properties that are shifted more towards those of carbon monoxide. This can lead to more stable complexes with electron-rich, low-valent metals where π-backbonding is a crucial component of the metal-ligand bond. The stability of the resulting metal complexes will, therefore, be highly dependent on the electronic nature of the metal center.

Reactivity of Metalated Isocyanides Derived from the Compound

The chemistry of isocyanides extends beyond their role as simple spectator ligands. The carbon atom adjacent to the isocyanide group can be deprotonated to form highly reactive α-metalated isocyanide intermediates.

While 2-isocyano-2'-fluoro-5-bromobenzophenone itself lacks an α-proton for direct deprotonation, related structures where the isocyano group is attached to a methylene (B1212753) group, which is in turn connected to the benzophenone core, would be amenable to such reactions. For the purpose of this discussion, we will consider a hypothetical analogue, (2-isocyano-2'-fluoro-5-bromobenzoyl)methyl isocyanide, to explore this reactivity.

The formation of α-metalated isocyanides is typically achieved by treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a lithium amide base, at low temperatures. nsf.govrsc.org The stability of the resulting carbanion is enhanced by the electron-withdrawing isocyanide group.

The stability of these metalated intermediates can be modest, and they are generally prepared in situ for immediate use. researchgate.net Their high reactivity makes them prone to side reactions if not handled under appropriate conditions.

α-Metalated isocyanides are potent nucleophiles and will react with a wide range of electrophiles. rsc.org The nucleophilic carbon can attack aldehydes, ketones, esters, and alkyl halides, leading to the formation of new carbon-carbon bonds.

Table 2: Representative Reactions of α-Metalated Isocyanides with Electrophiles This table presents generalized reactions to illustrate the expected reactivity of metalated derivatives of the title compound.

| Metalated Isocyanide | Electrophile | Product Type |

|---|---|---|

| R-CH(Li)-NC | R'CHO (Aldehyde) | β-Hydroxy isocyanide |

| R-CH(Li)-NC | R'₂CO (Ketone) | β-Hydroxy isocyanide |

| R-CH(Li)-NC | R'COOR'' (Ester) | β-Keto isocyanide |

The presence of the bulky and electron-withdrawing 2'-fluoro-5-bromobenzophenone moiety would likely influence the stereochemical outcome of these reactions, potentially offering avenues for diastereoselective synthesis.

One of the most powerful applications of metalated isocyanides is in the synthesis of nitrogen-containing heterocyclic compounds. francis-press.comnih.gov The isocyanide group itself can act as an internal electrophile. Following the initial nucleophilic attack of the α-metalated carbon on an external electrophile, the newly formed intermediate can undergo an intramolecular cyclization where a nucleophilic center attacks the electrophilic carbon of the isocyanide group.

This strategy allows for the construction of a diverse array of heterocycles, such as oxazoles, imidazoles, and pyrroles. For example, the reaction of a metalated isocyanide with an aldehyde, followed by intramolecular cyclization of the resulting β-hydroxy isocyanide, can lead to the formation of oxazolines, which can be further oxidized to oxazoles.

Isocyanides are also key components in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are powerful tools for generating molecular diversity and synthesizing complex heterocyclic scaffolds in a single step. rug.nl The unique electronic properties of 2-isocyano-2'-fluoro-5-bromobenzophenone could lead to novel reactivity patterns in such MCRs, potentially enabling the synthesis of new classes of heterocyclic compounds.

Transition-Metal Catalyzed Reactions Utilizing the Compound as a Substrate or Ligand

The unique combination of reactive sites in 2-Isocyano-2'-fluoro-5-bromobenzophenone suggests its potential for versatile reactivity in the presence of transition metal catalysts. The isocyano group can act as a strong π-accepting ligand or undergo insertion reactions. The carbon-bromine bond is a classic handle for oxidative addition in cross-coupling reactions, and the carbon-fluorine bond, while generally more inert, can also be activated under specific catalytic conditions.